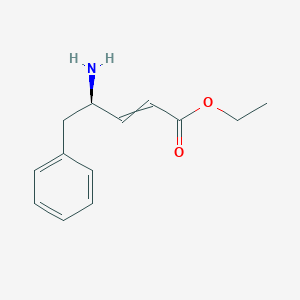
ethyl (4R)-4-amino-5-phenylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4R)-4-amino-5-phenylpent-2-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes an amino group and a phenyl group, making it interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (4R)-4-amino-5-phenylpent-2-enoate can be synthesized through several methods. One common approach is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide . The reaction conditions typically require heating and the presence of a strong acid like sulfuric acid to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous flow reactors to optimize the reaction conditions and yield. Microreactors, for example, provide improved flow regimes, mass, and heat transfer, leading to higher conversion rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4R)-4-amino-5-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Aplicaciones Científicas De Investigación
Ethyl (4R)-4-amino-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Mecanismo De Acción
The mechanism of action of ethyl (4R)-4-amino-5-phenylpent-2-enoate involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl benzoate: Another ester with a floral scent, used in perfumes and flavoring agents.
Uniqueness
Ethyl (4R)-4-amino-5-phenylpent-2-enoate is unique due to its combination of an amino group and a phenyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
651735-53-4 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl (4R)-4-amino-5-phenylpent-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3/t12-/m0/s1 |
Clave InChI |
OSOJJKZDZDPLSA-LBPRGKRZSA-N |
SMILES isomérico |
CCOC(=O)C=C[C@@H](CC1=CC=CC=C1)N |
SMILES canónico |
CCOC(=O)C=CC(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)
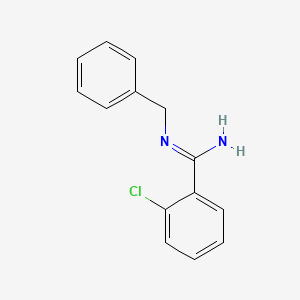
![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)

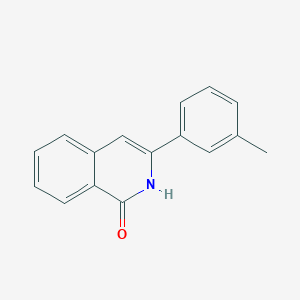
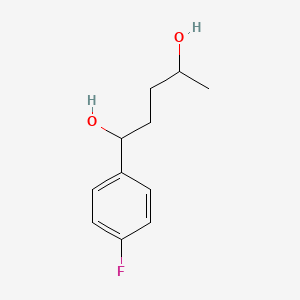
![4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol](/img/structure/B12532582.png)
![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
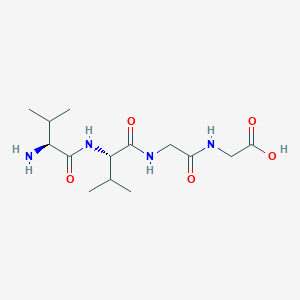
![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)
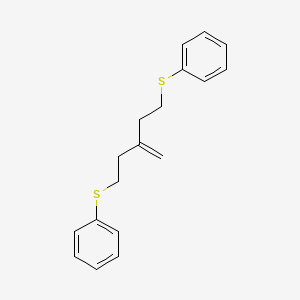
![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
